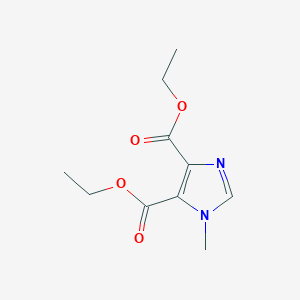
2-(Méthylthio)-5-(tributylstannyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-5-(tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a methylthio group at the second position and a tributylstannyl group at the fifth position
Applications De Recherche Scientifique
2-(Methylthio)-5-(tributylstannyl)thiazole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Materials Science:
Medicinal Chemistry: Research into its derivatives may lead to the development of new pharmaceuticals with antimicrobial or anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the stannylation of 2-(Methylthio)thiazole using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for 2-(Methylthio)-5-(tributylstannyl)thiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-5-(tributylstannyl)thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, using reagents like aryl halides or vinyl halides.
Reduction: The compound can be reduced to remove the stannyl group, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Palladium catalysts, aryl halides, vinyl halides.
Reduction: Lithium aluminum hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Aryl or vinyl thiazoles.
Reduction: De-stannylated thiazoles.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-5-(tributylstannyl)thiazole depends on the specific chemical reactions it undergoes. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methylthio group can participate in redox reactions, altering the electronic properties of the thiazole ring and influencing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tributylstannyl)thiazole: Lacks the methylthio group, making it less versatile in redox reactions.
2-(Methylthio)thiazole: Lacks the tributylstannyl group, limiting its use in cross-coupling reactions.
2-(Methylthio)-4-(tributylstannyl)thiazole: Similar structure but with the stannyl group at a different position, leading to different reactivity and applications.
Uniqueness
2-(Methylthio)-5-(tributylstannyl)thiazole is unique due to the presence of both the methylthio and tributylstannyl groups, which provide a combination of redox activity and cross-coupling potential. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
IUPAC Name |
tributyl-(2-methylsulfanyl-1,3-thiazol-5-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJBNAXALAZNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NS2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439118 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157025-34-8 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)










